Methyl 2-(3-acetamido-4-fluoroanilino)butanoate
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Overview
Description
Methyl 2-(3-acetamido-4-fluoroanilino)butanoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an acetamido group, a fluoroanilino group, and a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate typically involves the following steps:
Formation of the Fluoroaniline Intermediate: The initial step involves the preparation of 3-acetamido-4-fluoroaniline through the reaction of 4-fluoroaniline with acetic anhydride.
Coupling Reaction: The fluoroaniline intermediate is then coupled with methyl 2-bromobutanoate in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-acetamido-4-fluoroanilino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Methyl 2-(3-acetamido-4-fluoroanilino)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate involves its interaction with specific molecular targets. The acetamido and fluoroanilino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate: This compound has a similar structure but with additional fluorine atoms, which may alter its reactivity and applications.
Methyl 4-(3-fluoroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate: Another structurally related compound with different functional groups.
Uniqueness
Methyl 2-(3-acetamido-4-fluoroanilino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both acetamido and fluoroanilino groups allows for versatile reactivity and binding capabilities.
Properties
IUPAC Name |
methyl 2-(3-acetamido-4-fluoroanilino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-4-11(13(18)19-3)16-9-5-6-10(14)12(7-9)15-8(2)17/h5-7,11,16H,4H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCLHNGQXJUVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC1=CC(=C(C=C1)F)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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